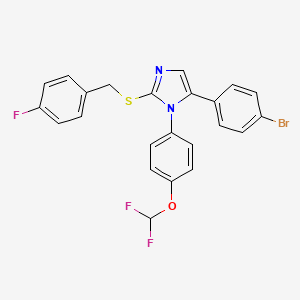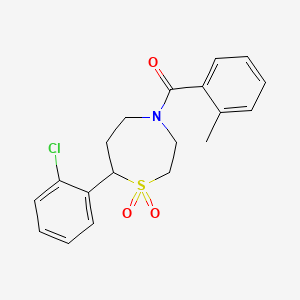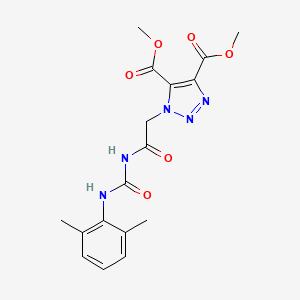![molecular formula C21H22N4O4 B2925012 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-cyclohexylacetamide CAS No. 1260984-55-1](/img/structure/B2925012.png)
2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-cyclohexylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-cyclohexylacetamide is a multifaceted chemical known for its unique structure and diverse range of applications
Preparation Methods
Synthetic Routes and Reaction Conditions
To synthesize 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-cyclohexylacetamide , one might use a multistep synthetic strategy, often involving:
Preparation of the 1,3-benzodioxol-5-yl precursor.
Formation of the 1,2,4-oxadiazole ring through cyclization reactions.
Coupling reactions to introduce the pyrrole moiety.
Incorporation of the N-cyclohexylacetamide group through amide bond formation.
Common reaction conditions may include controlled temperatures, use of catalysts, and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up with optimized reactions involving continuous flow chemistry, automated synthesis platforms, and enhanced purification techniques like chromatography and recrystallization to produce large quantities efficiently.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various types of reactions:
Oxidation: The benzodioxol and pyrrole groups can be targets for oxidation.
Reduction: Reduction can occur at the oxadiazole and pyrrole rings.
Substitution: Electrophilic and nucleophilic substitutions can occur, especially at the benzodioxol ring.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Mild reducing agents like lithium aluminum hydride.
Substitution: Reagents like alkyl halides, halogenating agents.
Major Products
Oxidation Products: Benzoquinones, dioxole derivatives.
Reduction Products: Reduced oxadiazole derivatives.
Substitution Products: Alkylated or halogenated derivatives.
Scientific Research Applications
Chemistry
In synthetic chemistry, the compound's reactivity is used to explore new reaction pathways and develop novel compounds.
Biology and Medicine
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug discovery.
Biological Studies: Examined for its effects on biochemical pathways and potential therapeutic properties.
Industry
Material Science: Used in the synthesis of advanced materials with specific electronic properties.
Agrochemicals: Potentially valuable for developing new pesticides or herbicides.
Mechanism of Action
The mechanism involves interaction with various molecular targets, such as:
Enzymatic Pathways: Inhibition or activation of specific enzymes.
Receptors: Binding to biological receptors to modulate cellular responses.
Comparison with Similar Compounds
Unique Aspects
Compared to other compounds with similar structures, 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-cyclohexylacetamide features a unique combination of functional groups that confer distinctive reactivity and application potential.
List of Similar Compounds
1,3-Benzodioxol-5-yl derivatives
1,2,4-Oxadiazole derivatives
Pyrrole-containing amides
Cyclohexylacetamide derivatives
Its versatility in both academic research and industrial applications sets it apart from its peers. What specific aspect of this compound piques your interest most?
Properties
IUPAC Name |
2-[2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-cyclohexylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4/c26-19(22-15-5-2-1-3-6-15)12-25-10-4-7-16(25)21-23-20(24-29-21)14-8-9-17-18(11-14)28-13-27-17/h4,7-11,15H,1-3,5-6,12-13H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKWDSJMHWVDNOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(3-allyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide](/img/structure/B2924931.png)

![2-Phenoxy-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one](/img/structure/B2924933.png)
![4-fluoro-2-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B2924934.png)
![1-(Pyrazolo[1,5-a]pyridin-5-yl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2924935.png)
![3-(3-(4-(2,3-dichlorophenyl)piperazin-1-yl)-3-oxopropyl)benzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B2924936.png)




![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2924949.png)
![3,5-dimethoxy-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2924950.png)

